Capmatinib Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capmatinib Hydrochloride, sold under the brand name Tabrecta, is an anticancer medication used primarily for the treatment of metastatic non-small cell lung cancer. This compound targets tumors that have a mutation leading to the exon 14 skipping of the MET gene, which codes for the membrane receptor hepatocyte growth factor receptor (HGFR) . This compound is a kinase inhibitor that specifically targets the c-Met receptor tyrosine kinase, which plays a crucial role in organ regeneration and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capmatinib Hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
- Formation of the imidazo[1,2-b][1,2,4]triazin-2-yl core.
- Introduction of the quinolin-6-ylmethyl group.
- Addition of the 2-fluoro-N-methylbenzamide moiety.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-performance liquid chromatography (HPLC) for purification.
- Application of ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for quantification and quality control .
Chemical Reactions Analysis
Types of Reactions: Capmatinib Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Capmatinib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Primarily used in the treatment of non-small cell lung cancer with MET exon 14 skipping mutations. .
Mechanism of Action
Capmatinib Hydrochloride exerts its effects by inhibiting the c-Met receptor tyrosine kinase. This inhibition blocks the signaling cascades involved in cell proliferation, survival, and migration. The primary molecular targets include the STAT3, PI3K/AKT, and RAS/MAPK pathways . By blocking these pathways, this compound effectively slows down or stops the growth of cancer cells .
Comparison with Similar Compounds
Savolitinib: Another selective MET inhibitor used in the treatment of MET-positive cancers.
Tepotinib: A MET inhibitor used for similar indications as Capmatinib Hydrochloride.
Crizotinib: A multi-targeted kinase inhibitor that also targets MET, but with broader activity against other kinases.
Uniqueness: this compound is unique in its high selectivity for the MET receptor tyrosine kinase, making it particularly effective for cancers with MET exon 14 skipping mutations. Its specificity reduces off-target effects and enhances its therapeutic efficacy compared to other multi-targeted kinase inhibitors .
Properties
CAS No. |
1865733-40-9 |
---|---|
Molecular Formula |
C23H21Cl2FN6O2 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C23H17FN6O.2ClH.H2O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H;1H2 |
InChI Key |
COWBUPJEEDYWKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.